2-(3-Bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone
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Overview
Description
2-(3-Bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a bromobenzylidene group and a methoxy group attached to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone typically involves the condensation of 3-bromobenzaldehyde with 6-methoxy-3,4-dihydro-1(2H)-naphthalenone. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromobenzylidene group can be reduced to form a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone involves its interaction with specific molecular targets and pathways. The bromobenzylidene group can interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromobenzylidene)-1,3-thiazolo(3,2-a)benzimidazol-3(2H)-one: Similar structure with a thiazolo-benzimidazole core.
2-(3-Bromobenzylidene)-3-methyl-2H-chromen-2-one: Contains a chromenone core instead of a naphthalenone core.
Uniqueness
2-(3-Bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is unique due to the presence of both a bromobenzylidene group and a methoxy group on a dihydronaphthalenone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H15BrO2 |
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Molecular Weight |
343.2 g/mol |
IUPAC Name |
(2E)-2-[(3-bromophenyl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C18H15BrO2/c1-21-16-7-8-17-13(11-16)5-6-14(18(17)20)9-12-3-2-4-15(19)10-12/h2-4,7-11H,5-6H2,1H3/b14-9+ |
InChI Key |
IVQWGSLUPBIOMM-NTEUORMPSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/CC2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)CC2 |
Origin of Product |
United States |
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